Cas no 111436-11-4 (N,5-Bis(4-chlorophenyl)-3-[5-(diethylamino)pentan-2-ylimino]phenazin-2-amine)
111436-11-4 structure
Product Name:N,5-Bis(4-chlorophenyl)-3-[5-(diethylamino)pentan-2-ylimino]phenazin-2-amine
CAS No:111436-11-4
MF:C33H35Cl2N5
MW:572.57050538063
CID:168969
Update Time:2023-08-03
N,5-Bis(4-chlorophenyl)-3-[5-(diethylamino)pentan-2-ylimino]phenazin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 1,4-Pentanediamine,N4-[10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-2(10H)-phenazinylidene]-N1,N1-diethyl-
- B 3779
- N,5-Bis(4-chlorophenyl)-3-[5-(diethylamino)pentan-2-ylimino]phenazin-2-amine
-
- Inchi: 1S/C33H35Cl2N5/c1-4-39(5-2)20-8-9-23(3)36-30-22-33-31(21-29(30)37-26-16-12-24(34)13-17-26)38-28-10-6-7-11-32(28)40(33)27-18-14-25(35)15-19-27/h6-7,10-19,21-23,37H,4-5,8-9,20H2,1-3H3/b36-30+
- InChI Key: HPBJJUSZXGMGSW-FMIFUCRQSA-N
- SMILES: ClC1C=CC(=CC=1)N1C2C=CC=CC=2N=C2C=C(/C(/C=C12)=N/C(C)CCCN(CC)CC)NC1C=CC(=CC=1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 40
- Rotatable Bond Count: 10
- Complexity: 954
- Topological Polar Surface Area: 43.2
N,5-Bis(4-chlorophenyl)-3-[5-(diethylamino)pentan-2-ylimino]phenazin-2-amine Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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